Azonafide

Description

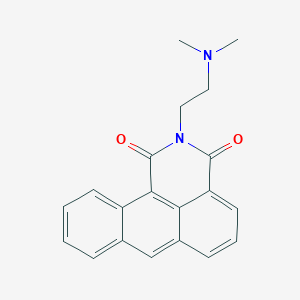

Structure

3D Structure

Properties

Molecular Formula |

C20H18N2O2 |

|---|---|

Molecular Weight |

318.4 g/mol |

IUPAC Name |

15-[2-(dimethylamino)ethyl]-15-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2,4,6,8,10,12-heptaene-14,16-dione |

InChI |

InChI=1S/C20H18N2O2/c1-21(2)10-11-22-19(23)16-9-5-7-14-12-13-6-3-4-8-15(13)18(17(14)16)20(22)24/h3-9,12H,10-11H2,1-2H3 |

InChI Key |

CWNBRNSIRVKSDC-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCN1C(=O)C2=CC=CC3=CC4=CC=CC=C4C(=C32)C1=O |

Synonyms |

2-(2'-(dimethylamino)ethyl)-1,2-dihydro-3H-dibenz(de,h)isoquinoline-1,3-dione azonafide |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Azonafide: A Technical Guide for Researchers

Abstract

Azonafides represent a promising class of anthracene-based antineoplastic agents characterized by their potent activity against a broad spectrum of cancers, including multidrug-resistant (MDR) phenotypes. This technical guide provides an in-depth exploration of the core mechanism of action of Azonafide and its derivatives. The primary mechanisms elucidated are DNA intercalation and inhibition of topoisomerase II, leading to cell cycle arrest and apoptosis. This document synthesizes key quantitative data, details critical experimental protocols for mechanism-of-action studies, and presents visual diagrams of the associated molecular pathways and experimental workflows. This guide is intended for researchers, scientists, and drug development professionals engaged in oncology and medicinal chemistry.

Introduction

The Azonafides are a series of synthetic anthracene-based compounds that have demonstrated significant antitumor activity.[1][2][3] Structurally related to the naphthalimides, such as Amonafide, Azonafides exhibit enhanced potency and a distinct pharmacological profile.[1][2] A key feature of this class of compounds is their ability to circumvent multidrug resistance, a common challenge in cancer chemotherapy.[1] This guide will dissect the molecular interactions and cellular consequences that underpin the therapeutic potential of this compound.

Core Mechanism of Action

The anticancer activity of this compound is primarily attributed to a dual mechanism involving direct interaction with DNA and interference with a critical nuclear enzyme, topoisomerase II.

DNA Intercalation

Azonafides physically insert their planar anthracene chromophore between the base pairs of the DNA double helix.[1] This intercalation distorts the helical structure, interfering with fundamental cellular processes such as DNA replication and transcription. Molecular dynamics simulations have indicated that this compound exhibits a more favorable net binding enthalpy for DNA compared to its analogue Amonafide, which correlates with its stronger DNA binding and greater tumor inhibition.

Topoisomerase II Inhibition

Topoisomerase II is a vital enzyme that resolves DNA topological problems, such as supercoils and tangles, by creating transient double-strand breaks (DSBs). This compound and its derivatives interfere with this process, leading to the accumulation of cytotoxic DSBs. The mode of inhibition can vary among different this compound analogues.

-

Topoisomerase II Poisons: Some derivatives, such as Ethonafide, act as topoisomerase II poisons. They stabilize the covalent complex formed between topoisomerase II and DNA, preventing the re-ligation of the DNA strands.[4] This leads to an accumulation of DSBs, triggering cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis.[4] This activity is often specific to the topoisomerase IIα isoform.[4]

-

Catalytic Inhibition: Other related compounds, like Amonafide, function as catalytic inhibitors. They act earlier in the enzymatic cycle by inhibiting the binding of topoisomerase II to DNA and interfering with ATP binding.[5] This mode of action also prevents the resolution of DNA topological stress but may induce less DNA damage compared to classical topoisomerase II poisons.[5]

The following diagram illustrates the general mechanism of action of this compound.

The following diagram illustrates the key distinction between Topoisomerase II poisons and catalytic inhibitors.

Quantitative Data

The following tables summarize the in vitro and in vivo activities of key this compound derivatives.

Table 1: In Vitro Cytotoxicity of this compound Derivatives

| Compound | Cell Line Panel/Assay | Mean LC50 (M) | Specificity/Notes | Reference |

| AMP-1 (unsubstituted this compound) | NCI 56 Cell Line Panel | 10-5.53 | Selective for melanomas (10-6.22 M) | [6] |

| AMP-53 (6-ethoxy this compound) | NCI 56 Cell Line Panel | 10-5.53 | Selective for non-small cell lung cancer (10-5.91 M) and renal cell carcinoma (10-5.84 M) | [6] |

Table 2: In Vitro Activity of AMP-53 in Freshly Isolated Human Tumors (Soft Agar Colony-Forming Assay)

| Tumor Type | Mean IC50 (µg/ml) |

| Breast Cancer | 0.09 |

| Lung Cancer | 0.06 |

| Renal Cell Carcinoma | 0.06 |

| Multiple Myeloma | 0.03 |

| Data from reference[6] |

Table 3: In Vivo Antitumor Activity of this compound Derivatives

| Compound | Animal Model | Tumor Model | Efficacy (T/C x 100%) | Reference |

| AMP-53 | C57/bl mice | Lewis Lung Cancer | 30% | [6] |

| AMP-53 | SCID mice | HL-60 Leukemia | 39% | [6] |

| AMP-53 | SCID mice | MCF-7 Breast Cancer | 39% | [6] |

| AMP-53 | SCID mice | A549 Non-Small Cell Lung Cancer | 37% | [6] |

| T/C = Treated/Control |

Experimental Protocols

Detailed methodologies for key experiments cited in the study of this compound's mechanism of action are provided below.

DNA Intercalation Assay (Ethidium Bromide Displacement)

This assay measures the ability of a compound to displace ethidium bromide (EtBr) from DNA, which results in a decrease in fluorescence.

Materials:

-

Calf thymus DNA (or other suitable DNA source)

-

Ethidium Bromide (EtBr) solution

-

Tris-EDTA (TE) buffer (pH 7.5)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Fluorometer/plate reader with excitation at ~520 nm and emission at ~590 nm

Protocol:

-

Prepare a DNA-EtBr complex solution by incubating DNA (e.g., 20 µg/mL) with EtBr (e.g., 0.8 µg/mL) in TE buffer for at least 1 hour at room temperature, protected from light.[7]

-

Dispense the DNA-EtBr complex solution into wells of a 96-well black plate.

-

Add increasing concentrations of the test compound (this compound) to the wells. Include a vehicle control (e.g., DMSO).

-

Incubate for a defined period (e.g., 5-10 minutes) at room temperature.

-

Measure the fluorescence intensity at an excitation wavelength of ~520 nm and an emission wavelength of ~590 nm.[7]

-

A decrease in fluorescence intensity with increasing concentrations of the test compound indicates displacement of EtBr and suggests DNA intercalation.

Topoisomerase II DNA Decatenation Assay

This assay assesses the ability of a compound to inhibit the decatenating activity of topoisomerase II on kinetoplast DNA (kDNA).

Materials:

-

Purified human Topoisomerase IIα enzyme

-

Kinetoplast DNA (kDNA)

-

10x Topoisomerase II Assay Buffer (e.g., 500 mM Tris-HCl pH 7.5, 1.25 M NaCl, 100 mM MgCl₂, 50 mM DTT, 1 mg/ml BSA)

-

10 mM ATP solution

-

Test compound (this compound)

-

STEB (Stop Buffer): 40% (w/v) sucrose, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/ml Bromophenol Blue

-

1% Agarose gel in TAE or TBE buffer containing Ethidium Bromide (0.5 µg/ml)

Protocol:

-

Set up reactions on ice. In a microcentrifuge tube, combine 10x Topoisomerase II Assay Buffer, ATP, and kDNA. Add the test compound at various concentrations.

-

Add a predetermined amount of Topoisomerase II enzyme to initiate the reaction. The final reaction volume is typically 20-30 µL.

-

Incubate the reaction mixture at 37°C for 30 minutes.

-

Stop the reaction by adding STEB buffer.

-

Load the samples onto a 1% agarose gel containing EtBr.

-

Perform electrophoresis until the dye front has migrated sufficiently.

-

Visualize the DNA bands under UV light. Catenated kDNA will remain in the well, while decatenated minicircles will migrate into the gel. Inhibition of decatenation is observed as a reduction in the amount of released minicircles.[8][9][10]

Neutral Comet Assay for DNA Double-Strand Breaks

This single-cell gel electrophoresis assay detects DNA double-strand breaks under neutral pH conditions.

Materials:

-

Comet slides (or pre-coated slides)

-

Low-melting point agarose

-

Lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10)

-

Neutral electrophoresis buffer (e.g., 90 mM Tris-borate, 2 mM EDTA, pH 8.3)

-

DNA stain (e.g., SYBR Gold or Ethidium Bromide)

-

Fluorescence microscope with appropriate filters

Protocol:

-

Harvest cells treated with the test compound (this compound) and a control.

-

Embed the cells in low-melting point agarose and layer onto a comet slide.

-

Lyse the cells by immersing the slides in cold lysis solution for at least 1 hour at 4°C.[11]

-

Wash the slides in neutral electrophoresis buffer.

-

Perform electrophoresis under neutral conditions (e.g., 21 volts for 1 hour at 4°C).[12]

-

Stain the DNA with a fluorescent dye.

-

Visualize the comets using a fluorescence microscope. The extent of the comet tail relative to the head is proportional to the amount of DNA double-strand breaks.[11]

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle based on their DNA content.

Materials:

-

Cells treated with the test compound (this compound) and a control

-

Phosphate-buffered saline (PBS)

-

Ice-cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Protocol:

-

Harvest and wash the cells with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate on ice for at least 30 minutes.[13]

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution containing RNase A to stain the DNA and degrade RNA.[13][14]

-

Incubate at room temperature for 15-30 minutes in the dark.

-

Analyze the samples on a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases.[5][15]

The following diagram illustrates a general experimental workflow for investigating the mechanism of action of this compound.

Conclusion

This compound and its derivatives are potent anticancer agents whose mechanism of action is centered on DNA intercalation and the inhibition of topoisomerase II. This dual action leads to the induction of DNA double-strand breaks, cell cycle arrest, and ultimately, apoptosis. The ability of these compounds to evade multidrug resistance mechanisms highlights their therapeutic potential. The experimental protocols detailed in this guide provide a robust framework for the further investigation and development of this promising class of chemotherapeutic agents. Future research should focus on elucidating the precise molecular interactions with different topoisomerase II isoforms and the downstream signaling pathways activated in response to this compound-induced DNA damage.

References

- 1. Naphthalimides and azonafides as promising anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Analogues of amonafide and this compound with novel ring systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Ethonafide-induced cytotoxicity is mediated by topoisomerase II inhibition in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Flow cytometry with PI staining | Abcam [abcam.com]

- 6. Preclinical antitumor activity of the this compound series of anthracene-based DNA intercalators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. inspiralis.com [inspiralis.com]

- 9. topogen.com [topogen.com]

- 10. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 11. Neutral Comet Assay to Detect and Quantitate DNA Double-Strand Breaks in Hematopoietic Stem Cells [bio-protocol.org]

- 12. Neutral Comet Assay to Detect and Quantitate DNA Double-Strand Breaksin Hematopoietic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 14. vet.cornell.edu [vet.cornell.edu]

- 15. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

Azonafide as a DNA Intercalating Agent in Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azonafide and its derivatives represent a promising class of anthracene-based DNA intercalating agents with potent antitumor activity. This document provides a comprehensive technical overview of this compound, focusing on its core mechanism of action, preclinical efficacy, and the experimental methodologies used for its evaluation. It is intended to serve as a resource for researchers and professionals involved in the discovery and development of novel cancer therapeutics. Key data from preclinical studies are summarized in structured tables for comparative analysis. Detailed protocols for essential in vitro assays are provided, and relevant cellular signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Introduction

The azonafides are a series of synthetic compounds that have demonstrated significant potential as anticancer agents.[1] Structurally related to the naphthalimide amonafide, azonafides possess a larger anthracene chromophore, which contributes to a more favorable binding enthalpy and stronger intercalation into DNA.[1][2] This primary mechanism of action, coupled with the inhibition of topoisomerase II, leads to the induction of DNA double-strand breaks and subsequent cell cycle arrest and apoptosis.[2][3] A notable feature of the this compound series is its ability to circumvent multidrug resistance (MDR), a common mechanism of treatment failure with many conventional chemotherapeutics.[1] This guide focuses on the preclinical data and methodologies relevant to the study of this compound as a DNA intercalating agent in the context of cancer research.

Mechanism of Action

This compound exerts its cytotoxic effects primarily through two coordinated mechanisms: DNA intercalation and topoisomerase II poisoning.

-

DNA Intercalation: The planar aromatic rings of the this compound molecule insert themselves between the base pairs of the DNA double helix. This intercalation distorts the helical structure, interfering with fundamental cellular processes such as DNA replication and transcription. The larger chromophore of this compound allows for greater DNA distortion compared to its predecessor, amonafide.[2]

-

Topoisomerase II Inhibition: this compound acts as a topoisomerase II poison. It stabilizes the covalent complex formed between topoisomerase II and DNA during the catalytic cycle.[3] This prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks.[3] The persistence of these breaks triggers a DNA damage response, ultimately leading to cell cycle arrest and apoptosis.[3] Ethonafide (AMP-53), a derivative of this compound, has been shown to be a topoisomerase IIα-specific poison in DU 145 human prostate cancer cells.[3]

Figure 1: Mechanism of Action of this compound.

Quantitative Preclinical Data

The antitumor activity of this compound and its derivatives has been evaluated in a variety of preclinical models. The following tables summarize key quantitative data from these studies.

Table 1: In Vitro Cytotoxicity of this compound Derivatives

| Compound | Cancer Type | Cell Line/Assay | IC50 / LC50 (M) | Reference(s) |

| AMP-1 (this compound) | Melanoma | NCI-60 Panel | 10-6.22 (LC50) | [1] |

| Various | NCI-60 Panel (Mean) | 10-5.53 (LC50) | [1] | |

| AMP-53 (Ethonafide) | Non-Small Cell Lung | NCI-60 Panel | 10-5.91 (LC50) | [1] |

| Renal Cell Carcinoma | NCI-60 Panel | 10-5.84 (LC50) | [1] | |

| Various | NCI-60 Panel (Mean) | 10-5.53 (LC50) | [1] | |

| Breast Cancer | Soft Agar | 0.09 µg/mL (IC50) | [1] | |

| Lung Cancer | Soft Agar | 0.06 µg/mL (IC50) | [1] | |

| Renal Cell Carcinoma | Soft Agar | 0.06 µg/mL (IC50) | [1] | |

| Multiple Myeloma | Soft Agar | 0.03 µg/mL (IC50) | [1] |

Table 2: In Vivo Efficacy of this compound Derivatives

| Compound | Tumor Model | Host | Treatment/Control (T/C) Value (%) | Reference(s) |

| AMP-53 (Ethonafide) | Lewis Lung Cancer | C57/bl mice | 30 | [1] |

| HL-60 Leukemia | SCID mice | 39 | [1] | |

| MCF-7 Breast Cancer | SCID mice | 39 | [1] | |

| A549 Non-Small Cell Lung | SCID mice | 37 | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound and its derivatives.

DNA Intercalation Assay (Ethidium Bromide Displacement)

This assay is used to determine the ability of a compound to intercalate into DNA by measuring the displacement of ethidium bromide (EtBr), a fluorescent intercalator.

Figure 2: Workflow for Ethidium Bromide Displacement Assay.

Materials:

-

Calf Thymus DNA (CT-DNA)

-

Ethidium Bromide (EtBr)

-

Tris-HCl buffer (pH 7.4)

-

This compound derivative

-

96-well black microplate

-

Fluorometer

Procedure:

-

Prepare a stock solution of CT-DNA in Tris-HCl buffer.

-

Prepare a stock solution of EtBr in Tris-HCl buffer.

-

In a 96-well black microplate, add a fixed concentration of CT-DNA and EtBr to each well and incubate to allow for complex formation.

-

Add increasing concentrations of the this compound derivative to the wells.

-

Incubate the plate at room temperature, protected from light.

-

Measure the fluorescence intensity at an excitation wavelength of approximately 480 nm and an emission wavelength of approximately 600 nm.

-

A decrease in fluorescence intensity indicates the displacement of EtBr from the DNA by the test compound.

-

The data can be analyzed using the Stern-Volmer equation to determine the quenching constant (KSV).

Topoisomerase II Inhibition Assay (Decatenation Assay)

This assay assesses the ability of a compound to inhibit the decatenating activity of topoisomerase II on kinetoplast DNA (kDNA).

Materials:

-

Human Topoisomerase IIα

-

Kinetoplast DNA (kDNA)

-

10x Topoisomerase II reaction buffer

-

ATP

-

Stop buffer/loading dye

-

Agarose gel

-

Ethidium Bromide

-

Gel electrophoresis system and imaging equipment

Procedure:

-

Prepare reaction mixtures on ice containing 1x topoisomerase II reaction buffer, ATP, and kDNA.

-

Add varying concentrations of the this compound derivative to the reaction tubes.

-

Initiate the reaction by adding a fixed amount of human topoisomerase IIα.

-

Incubate the reactions at 37°C for 30 minutes.

-

Terminate the reactions by adding the stop buffer/loading dye.

-

Resolve the DNA products on an agarose gel containing ethidium bromide.

-

Visualize the DNA bands under UV light. Catenated kDNA remains in the well, while decatenated minicircles migrate into the gel. Inhibition of decatenation is observed as a decrease in the amount of decatenated minicircles.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Figure 3: Workflow for MTT Cytotoxicity Assay.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound derivative

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or SDS in HCl)

-

96-well clear microplate

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the this compound derivative and incubate for a specified period (e.g., 48-72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at approximately 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses the fluorescent dye propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

Materials:

-

Cancer cell line

-

This compound derivative

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (ice-cold)

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Treat cells with the this compound derivative for a specified time.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate on ice or at -20°C.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in a staining solution containing RNase A and PI.

-

Incubate at room temperature in the dark.

-

Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathways

While the primary mechanism of this compound is DNA intercalation and topoisomerase II inhibition, its downstream effects likely involve the modulation of key cellular signaling pathways that regulate cell survival and apoptosis. Further research is needed to fully elucidate the specific interactions of this compound with these pathways.

References

- 1. Preclinical antitumor activity of the this compound series of anthracene-based DNA intercalators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Ethonafide-induced cytotoxicity is mediated by topoisomerase II inhibition in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Azonafide's Role in Inhibiting Topoisomerase II: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azonafide and its analogues represent a significant class of anthracene-based DNA intercalating agents that exhibit potent antitumor activity. A primary mechanism underpinning their cytotoxicity is the targeted inhibition of topoisomerase II, a critical enzyme for maintaining DNA topology during essential cellular processes. This technical guide provides a comprehensive examination of this compound's function as a topoisomerase II inhibitor. It delves into the molecular mechanism of action, presents detailed experimental protocols for its characterization, and explores the resultant cellular consequences. This document is designed to serve as a detailed resource for professionals engaged in cancer research and drug development.

Core Mechanism of Action: A Topoisomerase II Poison

This compound is classified as a topoisomerase II poison, a crucial distinction from catalytic inhibitors.[1][2] Instead of obstructing the enzyme's ability to bind DNA or hydrolyze ATP, this compound traps the topoisomerase II-DNA intermediate, known as the "cleavable complex".[3][4][5] In this transient state, the DNA backbone is cleaved, and topoisomerase II becomes covalently linked to the 5' termini of the DNA strands.[6] The primary action of this compound is to stabilize this complex, thereby inhibiting the DNA re-ligation step.[7] This results in an accumulation of cytotoxic DNA double-strand breaks (DSBs), which can initiate downstream cellular events, including cell cycle arrest and apoptosis.[5][8]

The mechanism can be delineated into two fundamental steps:

-

DNA Intercalation: As planar molecules, Azonafides insert themselves between the base pairs of the DNA double helix.[9][10] This intercalation is a critical prerequisite for their inhibitory activity and is influenced by the specific chemical structure of the this compound derivative.[11][12] Notably, the larger chromophore of this compound, in comparison to its parent compound Amonafide, facilitates greater distortion of the DNA structure and promotes more stable binding.[12][13]

-

Cleavable Complex Stabilization: Subsequent to intercalation, this compound stabilizes the topoisomerase II-DNA cleavable complex.[1][3] This action effectively stalls the enzyme's catalytic cycle, preventing the resealing of the DNA backbone and leading to an accumulation of toxic double-strand breaks.[7]

Structure-Activity Relationship

Quantitative structure-activity relationship (QSAR) analyses have elucidated that the biological efficacy of this compound derivatives is intricately linked to their physicochemical properties.[11][14] Key determinants of activity include:

-

Hydrophobicity: An increase in hydrophobicity, typically achieved through the addition of longer carbon chains at the 8th and 10th positions of the molecule, is generally correlated with enhanced biological activity.[11][14]

-

Charge Density: A specific charge density distribution, particularly at the C10 position, is crucial for the effective interaction with the topoisomerase II enzyme.[11][14]

Quantitative Analysis of this compound Activity

The cytotoxic and inhibitory potency of various this compound derivatives has been extensively quantified. The subsequent tables provide a summary of key findings from preclinical studies.

Table 1: In Vitro Cytotoxicity of this compound Derivatives

| Compound | Cell Line Panel/Tumor Type | Parameter | Value |

| AMP-1 (unsubstituted this compound) | NCI 56 cell line panel | Mean LC50 | 10-5.53 M[9][15] |

| AMP-1 (unsubstituted this compound) | Melanoma cell lines (NCI panel) | Mean LC50 | 10-6.22 M[9][15] |

| AMP-53 (6-ethoxy substituted) | NCI 56 cell line panel | Mean LC50 | 10-5.53 M[9][15] |

| AMP-53 (6-ethoxy substituted) | Non-small cell lung cancer (NCI panel) | Mean LC50 | 10-5.91 M[9][15] |

| AMP-53 (6-ethoxy substituted) | Renal cell carcinoma (NCI panel) | Mean LC50 | 10-5.84 M[9][15] |

| AMP-53 (6-ethoxy substituted) | Breast cancer (freshly isolated) | Mean IC50 | 0.09 µg/ml[9][15] |

| AMP-53 (6-ethoxy substituted) | Lung cancer (freshly isolated) | Mean IC50 | 0.06 µg/ml[9][15] |

| AMP-53 (6-ethoxy substituted) | Renal cell carcinomas (freshly isolated) | Mean IC50 | 0.06 µg/ml[9][15] |

| AMP-53 (6-ethoxy substituted) | Multiple myeloma (freshly isolated) | Mean IC50 | 0.03 µg/ml[9][15] |

Table 2: In Vivo Antitumor Activity of AMP-53

| Tumor Model | Parameter | Value |

| Lewis lung cancer (in C57/bl mice) | T/C x 100% | 30%[9][15] |

| HL-60 leukemia (in SCID mice) | T/C < 42% | 39%[9][15] |

| MCF-7 breast cancer (in SCID mice) | T/C < 42% | 39%[9][15] |

| A549 non-small cell lung cancer (in SCID mice) | T/C < 42% | 37%[9][15] |

Key Experimental Protocols

The characterization of topoisomerase II inhibitors such as this compound relies on a set of well-established experimental protocols.

Topoisomerase II Decatenation Assay

This in vitro assay evaluates the enzymatic activity of topoisomerase II by measuring its ability to resolve catenated kinetoplast DNA (kDNA) into individual minicircles. Topoisomerase II inhibitors interfere with this process.

-

Materials:

-

Purified human topoisomerase II enzyme

-

Kinetoplast DNA (kDNA)

-

10x Topoisomerase II reaction buffer

-

ATP solution

-

This compound derivative (solubilized in a suitable solvent, e.g., DMSO)

-

STEB (Stopping Buffer: 40% Sucrose, 100mM Tris-HCl pH 7.5, 1mM EDTA, 0.5 mg/ml Bromophenol Blue)

-

Chloroform/isoamyl alcohol (24:1 v/v)

-

Agarose

-

Ethidium bromide

-

1x TAE buffer

-

-

Methodology:

-

Prepare a reaction mixture on ice, containing 10x topoisomerase II reaction buffer, ATP, and kDNA in sterile water.[16]

-

Aliquot the master mix into individual reaction tubes.

-

Introduce the this compound derivative at a range of concentrations to the designated tubes. A vehicle control (e.g., DMSO) must be included.[16]

-

Initiate the reaction by adding purified topoisomerase II enzyme to all tubes, excluding the negative control.[16]

-

Incubate the reactions at 37°C for 30 minutes.[16]

-

Terminate the reaction by the addition of STEB and chloroform/isoamyl alcohol.[16]

-

Vortex the mixture briefly and centrifuge to achieve phase separation.[16]

-

Load the upper aqueous phase onto a 1% agarose gel containing ethidium bromide.[17]

-

Perform electrophoresis at a suitable voltage until adequate separation is achieved.[17]

-

Visualize the DNA bands using a UV transilluminator. Catenated kDNA will be retained in the loading well, whereas decatenated minicircles will migrate into the gel.[17]

-

In Vivo Complex of Enzyme (ICE) Assay

The ICE assay is a cell-based method designed to quantify the formation of covalent topoisomerase II-DNA complexes within cells following treatment with a topoisomerase II poison.

-

Materials:

-

Adherent or suspension cultured cells

-

This compound derivative

-

Lysis buffer

-

Cesium chloride (CsCl)

-

Proteinase K

-

Primary antibodies specific for topoisomerase II isoforms (α or β)

-

Slot blot apparatus

-

Appropriate secondary antibodies and detection reagents (e.g., chemiluminescent substrate)

-

-

Methodology:

-

Expose cultured cells to the this compound derivative for a predetermined duration.[18]

-

Lyse the cells to release cellular contents.

-

Isolate DNA-protein complexes from free protein via cesium chloride (CsCl) gradient ultracentrifugation.[18]

-

Recover the DNA-protein complexes from the resulting pellet.

-

Immobilize the samples onto a nitrocellulose membrane using a slot blot apparatus.[18]

-

Probe the membrane with primary antibodies specific for topoisomerase IIα or IIβ to detect the quantity of enzyme covalently linked to the DNA.[18]

-

Quantify the resulting signal to ascertain the extent of cleavable complex stabilization.[18]

-

Cellular Consequences of this compound-Induced Topoisomerase II Inhibition

The accumulation of DNA double-strand breaks initiated by this compound elicits a robust cellular damage response, culminating in cell cycle arrest and apoptosis.

G2 Phase Cell Cycle Arrest

This compound derivatives, such as Ethonafide, have been demonstrated to induce a pronounced G2 phase cell cycle arrest in human cancer cell lines.[1] This arrest is a direct consequence of the DNA damage response to the presence of DSBs. The signaling cascade typically involves the activation of the Ataxia Telangiectasia Mutated (ATM) kinase, which subsequently phosphorylates and activates the checkpoint kinase Chk2.[8] Activated Chk2 then targets downstream effectors, including the Cdc25 phosphatase, leading to the inhibition of cyclin-dependent kinases (CDKs) and culminating in G2 phase arrest.[8]

Induction of Apoptosis

In instances of extensive and irreparable DNA damage, the cell is directed to undergo programmed cell death, or apoptosis. The stabilized cleavable complexes are converted into permanent DNA double-strand breaks, which are potent activators of the apoptotic cascade.

Visual Representations

Mechanism of Action of this compound

Caption: Mechanism of this compound as a topoisomerase II poison.

Experimental Workflow: Topoisomerase II Decatenation Assay

Caption: Workflow for a topoisomerase II decatenation assay.

Signaling Pathway: this compound-Induced G2 Arrest

Caption: Signaling pathway of this compound-induced G2 cell cycle arrest.

Conclusion

This compound and its derivatives constitute a potent class of topoisomerase II poisons with substantial promise in oncology. Their well-defined mechanism of action, centered on DNA intercalation and the stabilization of the topoisomerase II-DNA cleavable complex, results in the generation of cytotoxic DNA double-strand breaks. These breaks trigger robust cellular damage responses, including G2 cell cycle arrest and apoptosis. A thorough understanding of their structure-activity relationships and mechanisms of action, as facilitated by the experimental protocols detailed herein, is paramount for the ongoing development and optimization of this class of anticancer compounds. Future investigations into specific signaling cascades and potential resistance mechanisms will be instrumental for their successful translation into clinical practice.

References

- 1. Ethonafide-induced cytotoxicity is mediated by topoisomerase II inhibition in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Topoisomerase II Poisons: Converting Essential Enzymes into Molecular Scissors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Topoisomerase II-mediated DNA cleavage by amonafide and its structural analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 5. Stabilization of eukaryotic topoisomerase II-DNA cleavage complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Mini Review of Novel Topoisomerase II Inhibitors as Future Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Stabilization of the topoisomerase II-DNA cleavage complex by antineoplastic drugs: inhibition of enzyme-mediated DNA religation by 4'-(9-acridinylamino)methanesulfon-m-anisidide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Naphthalimides Induce G2 Arrest Through the ATM-Activated Chk2-Executed Pathway in HCT116 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Preclinical antitumor activity of the this compound series of anthracene-based DNA intercalators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Naphthalimides and azonafides as promising anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ijpsonline.com [ijpsonline.com]

- 12. Computer simulation of the binding of amonafide and this compound to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. ijpsonline.com [ijpsonline.com]

- 15. researchgate.net [researchgate.net]

- 16. inspiralis.com [inspiralis.com]

- 17. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 18. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

Novel Mechanisms of Action of Azonafide Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azonafide derivatives represent a promising class of anthracene-based DNA intercalators and topoisomerase II inhibitors with potent antitumor activity, particularly against multidrug-resistant (MDR) cancers. Evolving from the structural framework of amonafide, these compounds exhibit enhanced efficacy and a distinct mechanistic profile. This guide provides a comprehensive overview of the novel mechanisms of action of this compound derivatives, consolidating quantitative data, detailing experimental protocols for key assays, and visualizing the intricate signaling pathways involved. The primary mechanism involves the stabilization of the topoisomerase II-DNA cleavage complex, leading to DNA double-strand breaks. This damage subsequently triggers a robust G2/M cell cycle arrest and culminates in programmed cell death, primarily through the intrinsic apoptotic pathway. Evidence also suggests the induction of non-apoptotic cell death mechanisms, highlighting the multifaceted approach by which these derivatives exert their cytotoxic effects. This document serves as a technical resource for researchers and drug development professionals engaged in the exploration and advancement of this important class of anticancer agents.

Core Mechanisms of Action

This compound derivatives exert their anticancer effects through a multi-pronged approach targeting fundamental cellular processes. The core mechanisms are DNA intercalation and subsequent inhibition of topoisomerase II, which together initiate a cascade of events leading to cell cycle arrest and ultimately, cell death.

DNA Intercalation and Topoisomerase II Inhibition

As anthracene-based compounds, this compound derivatives possess a planar aromatic ring system that facilitates their insertion between the base pairs of DNA, a process known as intercalation. This physical interaction distorts the DNA double helix, creating a steric hindrance that interferes with the function of DNA-processing enzymes.

The primary enzymatic target of this compound derivatives is topoisomerase II, a crucial enzyme responsible for managing DNA topology during replication, transcription, and chromosome segregation. By stabilizing the transient covalent complex formed between topoisomerase II and DNA (the "cleavage complex"), this compound derivatives prevent the re-ligation of the DNA strands. This "poisoning" of the enzyme leads to the accumulation of protein-linked DNA double-strand breaks (DSBs), which are highly cytotoxic lesions.

The stabilization of this ternary complex is a key differentiator and a locus of novel therapeutic potential, particularly in overcoming resistance mechanisms observed with other chemotherapeutic agents.

Induction of Cell Cycle Arrest at G2/M Phase

The accumulation of DNA double-strand breaks triggers a cellular DNA damage response (DDR). Sensor proteins, primarily the ATM (Ataxia Telangiectasia Mutated) kinase, are recruited to the sites of damage. Activated ATM then phosphorylates a cascade of downstream targets, including the checkpoint kinase Chk2.

Activated Chk2 plays a pivotal role in instituting a G2/M cell cycle checkpoint arrest. This is primarily achieved through the phosphorylation and subsequent inactivation of the Cdc25C phosphatase. In its active state, Cdc25C is responsible for dephosphorylating and activating the Cyclin B1/CDK1 complex, which is the master regulator of entry into mitosis. By inhibiting Cdc25C, this compound derivatives prevent the activation of the Cyclin B1/CDK1 complex, thereby halting the cell cycle at the G2/M transition. This arrest provides the cell with an opportunity to repair the DNA damage; however, if the damage is too extensive, the cell is directed towards programmed cell death.

Induction of Apoptosis

Sustained G2/M arrest and irreparable DNA damage trigger the intrinsic pathway of apoptosis. The DNA damage response activates the tumor suppressor protein p53, which in turn upregulates the expression of pro-apoptotic proteins of the Bcl-2 family, such as Bax and Bak. These proteins translocate to the mitochondrial outer membrane, leading to its permeabilization and the release of cytochrome c into the cytoplasm.

Cytosolic cytochrome c binds to Apaf-1, triggering the assembly of the apoptosome. The apoptosome then recruits and activates the initiator caspase, caspase-9. Activated caspase-9 subsequently cleaves and activates effector caspases, such as caspase-3 and caspase-7. These effector caspases execute the final stages of apoptosis by cleaving a plethora of cellular substrates, including PARP (Poly (ADP-ribose) polymerase), leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Non-Apoptotic Cell Death

In addition to apoptosis, there is emerging evidence that this compound derivatives can induce non-apoptotic forms of cell death, particularly in apoptosis-resistant cancer cells[1]. While the specific pathways are still under investigation, mechanisms such as necroptosis and parthanatos, which can be triggered by extensive DNA damage and cellular stress, may be involved. This capability to induce cell death through alternative pathways is a significant advantage in overcoming tumor resistance to conventional apoptosis-inducing chemotherapeutics.

Quantitative Data on this compound Derivatives

The following tables summarize the in vitro and in vivo activities of key this compound derivatives from preclinical studies.

Table 1: In Vitro Cytotoxicity of this compound Derivatives

| Compound | Cell Line | Assay Type | IC50 / LC50 | Reference |

| AMP-1 | NCI 56-cell panel (mean) | Cell Kill (LC50) | 10-5.53 M | [2] |

| Melanoma (mean) | Cell Kill (LC50) | 10-6.22 M | [2] | |

| AMP-53 | NCI 56-cell panel (mean) | Cell Kill (LC50) | 10-5.53 M | [2] |

| Non-small cell lung cancer (mean) | Cell Kill (LC50) | 10-5.91 M | [2] | |

| Renal cell carcinoma (mean) | Cell Kill (LC50) | 10-5.84 M | [2] | |

| Breast cancer (fresh human tumors) | Colony Formation (IC50) | 0.09 µg/ml | [2] | |

| Lung cancer (fresh human tumors) | Colony Formation (IC50) | 0.06 µg/ml | [2] | |

| Renal cell carcinoma (fresh human tumors) | Colony Formation (IC50) | 0.06 µg/ml | [2] | |

| Multiple myeloma (fresh human tumors) | Colony Formation (IC50) | 0.03 µg/ml | [2] | |

| Ethonafide | Human prostate cancer cell lines | Cytotoxicity | Nanomolar range | [3] |

Table 2: In Vivo Antitumor Activity of this compound Derivatives

| Compound | Tumor Model | Host | Efficacy Metric | Result | Reference |

| AMP-1 | Mammary 16C breast cancer | B6CF31 mice | Superior to amonafide | - | [2] |

| AMP-53 | Lewis lung cancer | C57/bl mice | T/C (%) | 30% | [2] |

| HL-60 leukemia xenograft | SCID mice | T/C (%) | 39% | [2] | |

| MCF-7 breast cancer xenograft | SCID mice | T/C (%) | 39% | [2] | |

| A549 non-small cell lung cancer xenograft | SCID mice | T/C (%) | 37% | [2] | |

| Ethonafide | Human xenograft tumor | Mouse | Tumor growth inhibition | More effective than mitoxantrone | [3] |

T/C (%) = (Median tumor weight of treated group / Median tumor weight of control group) x 100. A lower value indicates greater antitumor activity.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound derivatives.

Topoisomerase II Decatenation Assay

This assay assesses the ability of a compound to inhibit the decatenating activity of topoisomerase II on kinetoplast DNA (kDNA), a network of interlocked DNA circles.

Materials:

-

Purified human topoisomerase IIα

-

Kinetoplast DNA (kDNA)

-

10x Topoisomerase II reaction buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.5 M NaCl, 100 mM MgCl2, 5 mM DTT, 300 µg/ml BSA)

-

10 mM ATP solution

-

This compound derivative stock solution (in DMSO)

-

Stop solution/loading dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

-

Agarose

-

TAE buffer

-

Ethidium bromide staining solution

-

DNA ladder

Procedure:

-

Prepare a reaction mixture on ice containing 1x topoisomerase II reaction buffer, 1 mM ATP, and 200 ng of kDNA.

-

Add the this compound derivative at various concentrations to the reaction mixture. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., etoposide).

-

Initiate the reaction by adding a predetermined unit of purified topoisomerase IIα.

-

Incubate the reaction at 37°C for 30 minutes.

-

Stop the reaction by adding the stop solution/loading dye.

-

Load the samples onto a 1% agarose gel in TAE buffer.

-

Perform electrophoresis at a constant voltage until the dye front has migrated an adequate distance.

-

Stain the gel with ethidium bromide solution for 15-30 minutes.

-

Destain the gel in water for 10-20 minutes.

-

Visualize the DNA bands under UV light. Decatenated kDNA will migrate as open circular and linear monomers, while catenated kDNA will remain in the well or migrate as a high molecular weight smear. Inhibition of topoisomerase II activity is indicated by the persistence of catenated kDNA.

Cell Cycle Analysis by Flow Cytometry

This protocol details the analysis of cell cycle distribution in cells treated with this compound derivatives using propidium iodide (PI) staining and flow cytometry.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound derivative stock solution (in DMSO)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

70% ethanol (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the this compound derivative or vehicle control (DMSO) for the desired time period (e.g., 24, 48 hours).

-

Harvest the cells by trypsinization, collecting both adherent and floating cells.

-

Wash the cells with PBS and centrifuge at a low speed.

-

Resuspend the cell pellet in a small volume of PBS.

-

Fix the cells by adding the cell suspension dropwise into ice-cold 70% ethanol while vortexing gently.

-

Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

-

Deconvolute the resulting DNA histograms using cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An increase in the G2/M population indicates cell cycle arrest at this phase.

In Vivo Xenograft Tumor Model

This protocol describes a general workflow for evaluating the in vivo antitumor efficacy of this compound derivatives in a subcutaneous xenograft model.

Materials:

-

Human cancer cell line

-

Immunocompromised mice (e.g., athymic nude or SCID mice)

-

Matrigel (optional)

-

This compound derivative formulation for injection

-

Vehicle control solution

-

Calipers for tumor measurement

Procedure:

-

Culture the cancer cells to the desired number.

-

Harvest the cells and resuspend them in a sterile solution (e.g., PBS or serum-free medium), with or without Matrigel, at a concentration of 1-10 x 106 cells per 100 µL.

-

Subcutaneously inject the cell suspension into the flank of each mouse.

-

Monitor the mice for tumor growth.

-

When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer the this compound derivative or vehicle control to the respective groups according to the predetermined dosing schedule and route of administration (e.g., intraperitoneal, intravenous, oral).

-

Measure tumor dimensions with calipers 2-3 times per week and calculate the tumor volume (e.g., Volume = (Length x Width²)/2).

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study (e.g., when control tumors reach a predetermined size), euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).

-

Calculate the tumor growth inhibition (TGI) or T/C ratio to assess the efficacy of the treatment.

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound derivatives.

Topoisomerase II Inhibition and DNA Damage Response

G2/M Cell Cycle Arrest Pathway

Intrinsic Apoptosis Pathway

Experimental Workflow for In Vitro Evaluation

Conclusion

This compound derivatives have demonstrated significant promise as a new generation of anticancer agents. Their primary mechanism of action, centered on DNA intercalation and the poisoning of topoisomerase II, effectively induces DNA damage, leading to G2/M cell cycle arrest and apoptosis. The ability of these compounds to overcome multidrug resistance and potentially induce non-apoptotic cell death pathways further enhances their therapeutic potential. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound derivatives as clinically valuable therapeutics. Future work should continue to elucidate the detailed molecular signaling pathways, identify predictive biomarkers for patient stratification, and optimize the therapeutic index of these potent compounds.

References

- 1. Hypoxia-Targeted Drug Q6 Induces G2-M Arrest and Apoptosis via Poisoning Topoisomerase II under Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. G2M/DNA Damage Checkpoint | Cell Signaling Technology [cellsignal.com]

- 3. DNA damage-induced G2-M checkpoint activation by histone H2AX and 53BP1 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Anti-Cancer Potential of Azonafide: A Technical Overview for Drug Development Professionals

An In-Depth Examination of a Promising Class of DNA Intercalating and Topoisomerase II Inhibiting Agents

Azonafides, a series of anthracene-based compounds, have demonstrated significant anti-tumor activity across a broad spectrum of cancers. Their primary mechanism of action involves DNA intercalation and inhibition of topoisomerase II, leading to DNA damage, cell cycle arrest, and apoptosis. This technical guide provides a comprehensive overview of the anti-cancer properties of Azonafide and its derivatives, with a focus on quantitative efficacy data, detailed experimental protocols, and the underlying molecular pathways, to support further research and development in oncology.

In Vitro Anti-Cancer Spectrum of this compound Derivatives

This compound and its analogs, notably AMP-1 and the 6-ethoxy substituted AMP-53, have been evaluated against the NCI-60 panel of human cancer cell lines and other cancer models. The data reveals a potent cytotoxic and anti-proliferative effect in various cancer types, including melanoma, non-small cell lung cancer, renal cell carcinoma, breast cancer, and leukemia.[1][2][3][4][5]

Table 1: In Vitro Efficacy of this compound Analogs (LC50 and IC50)

| Compound | Cancer Type | Cell Line/Model | Efficacy Metric | Value | Reference |

| AMP-1 | Melanoma | NCI Panel (selective) | LC50 | 10-6.22 M | [1] |

| AMP-1 | Various | NCI Panel (mean) | LC50 | 10-5.53 M | [1] |

| AMP-53 | Non-Small Cell Lung Cancer | NCI Panel (selective) | LC50 | 10-5.91 M | [1] |

| AMP-53 | Renal Cell Carcinoma | NCI Panel (selective) | LC50 | 10-5.84 M | [1] |

| AMP-53 | Various | NCI Panel (mean) | LC50 | 10-5.53 M | [1] |

| AMP-53 | Breast Cancer | Freshly Isolated Tumors | IC50 | 0.09 µg/ml | [1] |

| AMP-53 | Lung Cancer | Freshly Isolated Tumors | IC50 | 0.06 µg/ml | [1] |

| AMP-53 | Renal Cell Carcinoma | Freshly Isolated Tumors | IC50 | 0.06 µg/ml | [1] |

| AMP-53 | Multiple Myeloma | Freshly Isolated Tumors | IC50 | 0.03 µg/ml | [1] |

In Vivo Anti-Cancer Efficacy of this compound Derivatives

The anti-tumor activity of this compound derivatives has also been confirmed in preclinical animal models. The treated/control tumor weight (T/C) ratio is a standard metric for assessing in vivo efficacy, with lower values indicating greater anti-tumor activity.

Table 2: In Vivo Efficacy of this compound Analog AMP-53 in Murine Models

| Cancer Type | Murine Model | Efficacy Metric (T/C) | Value (%) | Reference |

| Lewis Lung Cancer | C57/bl Mice | T/C | 30 | [1] |

| HL-60 Leukemia | SCID Mice | T/C | 39 | [1] |

| MCF-7 Breast Cancer | SCID Mice | T/C | 39 | [1] |

| A549 Non-Small Cell Lung Cancer | SCID Mice | T/C | 37 | [1] |

Mechanism of Action: DNA Damage and Cell Cycle Arrest

Azonafides exert their anti-cancer effects through a multi-faceted mechanism that begins with the disruption of fundamental cellular processes.

DNA Intercalation and Topoisomerase II Inhibition

As anthracene-based compounds, Azonafides possess a planar ring structure that enables them to intercalate between DNA base pairs. This physical insertion into the DNA helix distorts its structure, interfering with DNA replication and transcription.

Furthermore, Azonafides act as topoisomerase II "poisons." Topoisomerase II is a crucial enzyme that resolves DNA topological problems by creating transient double-strand breaks (DSBs). Azonafides stabilize the covalent complex between topoisomerase II and DNA, preventing the re-ligation of the DNA strands. This leads to an accumulation of DSBs, which are highly cytotoxic lesions.

Activation of DNA Damage Response and Cell Cycle Arrest

The accumulation of DNA double-strand breaks triggers the DNA Damage Response (DDR) pathway. The sensor kinase Ataxia Telangiectasia Mutated (ATM) is recruited to the sites of DSBs and activated. ATM, in turn, phosphorylates and activates the checkpoint kinase 2 (Chk2). Activated Chk2 mediates a G2/M cell cycle arrest, providing the cell with time to repair the DNA damage. If the damage is too extensive to be repaired, the cell is directed towards apoptosis.[6][7][8][9]

Induction of Apoptosis

Prolonged cell cycle arrest and irreparable DNA damage ultimately lead to the induction of apoptosis. While the precise apoptotic signaling cascade initiated by this compound requires further elucidation, it is anticipated to involve the intrinsic (mitochondrial) pathway, a common consequence of DNA damage. This pathway is characterized by changes in the expression of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of caspases.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's anti-cancer spectrum.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

-

Compound Treatment: Treat the cells with a range of concentrations of the this compound derivative and a vehicle control. Incubate for the desired exposure period (e.g., 48-72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the MTT into a purple formazan product.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 or LC50 value.

Colony Forming Assay in Soft Agar

This assay assesses the anchorage-independent growth of cancer cells, a hallmark of tumorigenicity.

-

Base Agar Layer: Prepare a base layer of 0.5-0.6% agar in culture medium in a 6-well plate and allow it to solidify.

-

Cell Suspension: Prepare a single-cell suspension of the cancer cells in culture medium.

-

Top Agar Layer: Mix the cell suspension with a low-melting-point 0.3-0.4% agar solution in culture medium and pour it over the solidified base layer.

-

Incubation: Incubate the plates for 2-3 weeks, adding fresh culture medium periodically to prevent drying.

-

Colony Staining and Counting: Stain the colonies with a solution like crystal violet and count the number of colonies using a microscope.

-

Data Analysis: Compare the number and size of colonies in the treated groups to the control group to determine the effect of the this compound derivative on anchorage-independent growth.

Topoisomerase II DNA Cleavage Assay

This in vitro assay determines if a compound acts as a topoisomerase II poison by stabilizing the enzyme-DNA cleavage complex.

-

Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA, purified human topoisomerase II enzyme, and the this compound derivative at various concentrations in a suitable reaction buffer. Include a positive control (e.g., etoposide) and a negative control (no drug).

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes) to allow the enzyme to act on the DNA.

-

Termination: Stop the reaction by adding SDS and proteinase K. The SDS dissociates the non-covalent protein interactions, while the proteinase K digests the topoisomerase II, leaving the DNA with strand breaks at the sites of covalent attachment.

-

Agarose Gel Electrophoresis: Analyze the DNA products by agarose gel electrophoresis.

-

Visualization: Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide) and visualize the DNA under UV light.

-

Data Analysis: An increase in the amount of linear DNA in the presence of the this compound derivative indicates the stabilization of the topoisomerase II-DNA cleavage complex, confirming its action as a topoisomerase II poison.

Conclusion and Future Directions

The this compound class of compounds presents a compelling profile for further development as anti-cancer therapeutics. Their potent activity against a range of solid and hematological malignancies, coupled with their defined mechanism of action, provides a strong rationale for continued investigation. Future research should focus on optimizing the therapeutic index of this compound derivatives, exploring their efficacy in combination with other anti-cancer agents, and identifying predictive biomarkers to guide their clinical application. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers and drug development professionals dedicated to advancing novel cancer treatments.

References

- 1. Preclinical antitumor activity of the this compound series of anthracene-based DNA intercalators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular genomic features associated with in vitro response of the NCI‐60 cancer cell line panel to natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeted Investigational Oncology Agents in the NCI-60: A Phenotypic Systems–based Resource - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The NCI-60 screen and COMPARE algorithm as described by the original developers. - NCI [dctd.cancer.gov]

- 6. Naphthalimides Induce G2 Arrest Through the ATM-Activated Chk2-Executed Pathway in HCT116 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ATM, ATR, CHK1, CHK2 and WEE1 inhibitors in cancer and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Che-1 phosphorylation by ATM/ATR and Chk2 kinases activates p53 transcription and the G2/M checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]

Azonafide: A Technical Guide to its Potential in Treating Drug-Resistant Leukemia

For Researchers, Scientists, and Drug Development Professionals

Abstract

Drug resistance remains a formidable challenge in the clinical management of leukemia. The emergence of multidrug resistance (MDR) phenotypes significantly curtails the efficacy of conventional chemotherapeutic agents. Azonafide, an anthracene-based DNA intercalator, has demonstrated notable potential in overcoming these resistance mechanisms. This technical guide provides a comprehensive overview of the preclinical data supporting this compound's promise as a therapeutic agent for drug-resistant leukemia. We delve into its core mechanism of action as a topoisomerase II inhibitor, present available quantitative efficacy data, and outline detailed experimental protocols for its evaluation. Furthermore, this guide visualizes the key cellular pathways and experimental workflows to facilitate a deeper understanding of this compound's pharmacological profile.

Introduction

The this compound series of compounds are synthetic anthracene-based DNA intercalators that have shown potent cytotoxic activity against a range of cancer cell lines, including those exhibiting multidrug resistance.[1] Unlike many conventional chemotherapeutics, Azonafides' efficacy is not diminished by the overexpression of P-glycoprotein, a common mediator of MDR.[2] This unique characteristic positions this compound as a promising candidate for the treatment of refractory leukemias. This document synthesizes the existing preclinical evidence, focusing on the activity of key this compound analogs, AMP-1 (unsubstituted this compound) and AMP-53 (6-ethoxy substituted analog), in leukemia models.

Mechanism of Action: DNA Intercalation and Topoisomerase II Inhibition

This compound's primary mechanism of action involves a dual assault on cellular proliferation: DNA intercalation and the poisoning of topoisomerase II.

-

DNA Intercalation: The planar aromatic structure of this compound allows it to insert itself between the base pairs of the DNA double helix. This intercalation physically obstructs the DNA replication and transcription machinery, leading to the cessation of these critical cellular processes.

-

Topoisomerase II Poisoning: this compound acts as a topoisomerase II poison. Topoisomerase II is a vital enzyme that resolves DNA topological problems during replication, transcription, and chromosome segregation by creating transient double-strand breaks.[3] this compound stabilizes the covalent complex formed between topoisomerase II and DNA, preventing the re-ligation of the DNA strands.[2] This leads to an accumulation of permanent double-strand breaks, which are highly cytotoxic lesions.[3]

The induction of these DNA double-strand breaks triggers a cascade of downstream cellular events, including the activation of DNA damage response pathways, cell cycle arrest, and ultimately, apoptosis.

Figure 1: Mechanism of action of this compound.

Quantitative Efficacy Data

The following tables summarize the available preclinical data on the efficacy of this compound analogs in various cancer cell lines, with a focus on leukemia.

| Compound | Cell Line | Assay Type | Efficacy Metric | Value | Reference |

| AMP-1 | NCI-60 Panel (mean) | Cell Kill | LC50 | 10-5.53 M | [1] |

| AMP-53 | NCI-60 Panel (mean) | Cell Kill | LC50 | 10-5.53 M | [1] |

| AMP-53 | HL-60 (Leukemia) | In Vivo (SCID mice) | T/C (%) | 39% | [1] |

| Azonafides | L-1210 (Murine Leukemia) | In Vivo | Antitumor Efficacy | Active | [1] |

| Azonafides | P-388 (Murine Leukemia) | In Vivo | Antitumor Efficacy | Active | [1] |

T/C (%): Treated/Control percentage, a measure of tumor growth inhibition. LC50: Lethal concentration that kills 50% of cells.

Signaling Pathways Affected

The primary signaling event initiated by this compound is the DNA damage response (DDR). The accumulation of double-strand breaks activates sensor proteins such as the MRN complex (MRE11-RAD50-NBS1), which in turn activates ATM (Ataxia-Telangiectasia Mutated) kinase. Activated ATM phosphorylates a multitude of downstream targets, leading to two major cellular outcomes: cell cycle arrest and apoptosis.

-

Cell Cycle Arrest: A key downstream target of ATM is the p53 tumor suppressor protein. ATM-mediated phosphorylation stabilizes and activates p53, which then transcriptionally upregulates the cyclin-dependent kinase inhibitor p21. p21 inhibits CDK-cyclin complexes, leading to cell cycle arrest, predominantly at the G2/M phase, as observed with the related this compound, Ethonafide.[2] This arrest provides the cell with time to repair the DNA damage.

-

Apoptosis: If the DNA damage is too extensive to be repaired, the DDR pathway can trigger apoptosis. This can occur through p53-dependent mechanisms, involving the transcriptional activation of pro-apoptotic BCL-2 family members like BAX and PUMA, leading to mitochondrial outer membrane permeabilization and caspase activation.

Figure 2: Downstream signaling pathways of this compound.

Experimental Protocols

This section provides detailed methodologies for key in vitro assays to evaluate the efficacy of this compound in drug-resistant leukemia cell lines.

Cell Culture of Drug-Resistant Leukemia Cell Lines

-

Cell Lines:

-

HL-60 (human promyelocytic leukemia)

-

Drug-resistant sublines (e.g., generated by continuous exposure to a selecting agent like doxorubicin or etoposide).

-

-

Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. For resistant sublines, maintain a low concentration of the selecting agent in the culture medium to preserve the resistant phenotype.

-

Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2. Maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Materials:

-

96-well microtiter plates

-

This compound stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

-

Procedure:

-

Seed leukemia cells (e.g., HL-60 and its resistant counterpart) into 96-well plates at a density of 5 x 10^4 cells/well in 100 µL of culture medium.

-

Incubate for 24 hours.

-

Prepare serial dilutions of this compound in culture medium. Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Centrifuge the plate at 1000 rpm for 5 minutes.

-

Carefully remove the supernatant.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

-

References

- 1. Preclinical antitumor activity of the this compound series of anthracene-based DNA intercalators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ethonafide-induced cytotoxicity is mediated by topoisomerase II inhibition in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Topoisomerase II and leukemia - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Anti-Tumor Potential of Azonafide in Breast Cancer: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azonafide and its derivatives represent a promising class of anthracene-based compounds with potent anti-tumor properties. Structurally related to naphthalimides, these agents primarily function as DNA intercalators and inhibitors of topoisomerase II, critical enzymes in DNA replication and repair.[1][2] This technical guide delves into the efficacy of this compound and its analogs against various breast cancer cell lines, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action. Notably, a significant portion of the available research focuses on this compound derivatives, such as Xanafide and Ethonafide, which will be used as surrogates to illustrate the potential of this compound class in breast cancer therapy. A key advantage of azonafides is their ability to circumvent multidrug resistance (MDR), a common challenge in cancer chemotherapy.[1]

Quantitative Efficacy of this compound Derivatives in Breast Cancer Cell Lines

The anti-proliferative activity of this compound derivatives has been evaluated across a panel of human breast cancer cell lines, revealing differential sensitivity. The following tables summarize the key efficacy data for Xanafide, an active analog of this compound.

Table 1: In Vitro Cytotoxicity of Xanafide in Human Breast Cancer Cell Lines [2]

| Cell Line | Estrogen Receptor (ER) Status | p53 Status | GI50 (µM) | TGI (µM) |

| MCF-7 | Positive | Wild-Type | 5 | 20 |

| MDA-MB-231 | Negative | Mutated | Not Reported | 35 |

| SKBR-3 | Negative | Mutated | Not Reported | Not Reported |

| T47D | Positive | Mutated | 20 | >100 |

-

GI50: Concentration causing 50% growth inhibition.

-

TGI: Concentration causing total growth inhibition.

Table 2: In Vivo Tumor Growth Inhibition by Xanafide in a Hollow Fibre Assay [2]

| Cell Line | Implantation Site | Treatment (30 mg/kg, i.p.) | Growth Inhibition (%) |

| MCF-7 | Intraperitoneal (i.p.) | Xanafide | 41 |

| Subcutaneous (s.c.) | Xanafide | 42 | |

| MDA-MB-231 | Intraperitoneal (i.p.) | Xanafide | 46 |

| Subcutaneous (s.c.) | Xanafide | 40 |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key experiments used to assess the efficacy of this compound and its derivatives.

Cell Culture and Maintenance

-

Cell Lines: Human breast cancer cell lines MCF-7, MDA-MB-231, SKBR-3, and T47D are commonly used.[2]

-

Culture Medium: Cells are typically cultured in RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and antibiotics (penicillin/streptomycin).

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

In Vitro Cytotoxicity Assay (SRB Assay)[2]

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to attach overnight.

-

Drug Treatment: Cells are treated with a range of concentrations of the test compound (e.g., Xanafide) for a specified duration (e.g., 48 hours).

-

Cell Fixation: After incubation, cells are fixed with 10% trichloroacetic acid (TCA).

-

Staining: Cells are stained with 0.4% sulforhodamine B (SRB) in 1% acetic acid.

-

Washing: Unbound dye is removed by washing with 1% acetic acid.

-

Solubilization: The protein-bound dye is solubilized with 10 mM Tris base solution.

-

Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader.

-

Data Analysis: The GI50 and TGI values are calculated from the dose-response curves.

Topoisomerase II Inhibition Assay (DNA Decatenation Assay)

This assay determines the ability of a compound to inhibit the decatenating activity of topoisomerase II.

-

Reaction Mixture: A reaction mixture is prepared containing kinetoplast DNA (kDNA), ATP, and assay buffer (e.g., 50 mM Tris-HCl, 125 mM NaCl, 10 mM MgCl2, 5 mM DTT, 100 µg/ml albumin).[3][4]

-

Inhibitor Addition: The test compound (this compound derivative) is added at various concentrations.

-

Enzyme Addition: Purified human topoisomerase IIα is added to initiate the reaction.

-

Incubation: The reaction is incubated at 37°C for a defined period (e.g., 30 minutes).

-

Reaction Termination: The reaction is stopped by adding a stop buffer containing SDS and proteinase K.

-

Agarose Gel Electrophoresis: The reaction products are separated on a 1% agarose gel.

-

Visualization: The DNA is visualized by ethidium bromide staining under UV light. Decatenated minicircles migrate faster than the catenated kDNA network.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Cells are treated with the test compound for a specified time.

-

Cell Harvesting: Both adherent and floating cells are collected.

-

Washing: Cells are washed with cold phosphate-buffered saline (PBS).

-

Resuspension: Cells are resuspended in Annexin V binding buffer.

-

Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.

-

Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic/necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle.

-

Cell Treatment and Harvesting: Cells are treated and harvested as described for the apoptosis assay.

-

Fixation: Cells are fixed in cold 70% ethanol and stored at -20°C.

-

Washing: Fixed cells are washed with PBS.

-

RNase Treatment: Cells are treated with RNase A to remove RNA.

-

Staining: Cells are stained with propidium iodide, a DNA-intercalating agent.

-

Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The percentages of cells in the G0/G1, S, and G2/M phases are determined based on the fluorescence intensity.

Visualizing the Mechanism and Workflow

Signaling Pathway of this compound-Induced Cell Death

The primary mechanism of action of this compound and its derivatives is the inhibition of topoisomerase II, which leads to DNA damage, cell cycle arrest, and ultimately, apoptosis.

Experimental Workflow for Efficacy Evaluation

The following diagram illustrates a typical workflow for assessing the anti-cancer efficacy of a compound like this compound.

Conclusion

This compound and its derivatives demonstrate significant anti-tumor activity against breast cancer cell lines, primarily through the inhibition of topoisomerase II. The available data, largely from studies on its analog Xanafide, indicate that these compounds can inhibit cell growth both in vitro and in vivo. The differential sensitivity observed across cell lines with varying ER and p53 statuses suggests that these could be important biomarkers for predicting patient response.[2] Further research is warranted to fully elucidate the specific signaling pathways modulated by this compound in breast cancer cells and to obtain more comprehensive quantitative data on its effects on apoptosis and cell cycle progression. The detailed protocols provided herein serve as a foundation for future investigations into this promising class of anti-cancer agents.

References

The Rise and Evolution of Azonafide Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The azonafide class of compounds represents a significant lineage in the development of anticancer agents, born from the pursuit of enhanced efficacy and reduced toxicity of their predecessors, the naphthalimides. This technical guide provides an in-depth exploration of the history, development, and core scientific principles of this compound compounds, tailored for professionals in the field of oncology and drug discovery.

Azonafides are structurally analogous to the naphthalimide amonafide, a DNA intercalator and topoisomerase II poison that showed promise in Phase II clinical trials but was ultimately hindered by dose-limiting bone marrow toxicity.[1] This challenge spurred the development of the this compound series, which are anthracene-based DNA intercalators designed to overcome the limitations of amonafide.[2] Notably, certain this compound derivatives have demonstrated the ability to circumvent multidrug resistance (MDR), a common obstacle in cancer chemotherapy.[2]

This guide will delve into the chemical synthesis, mechanism of action, preclinical and clinical data, and the experimental methodologies that have defined the trajectory of this compound research.

Chemical Structure and Synthesis